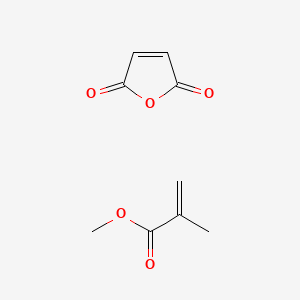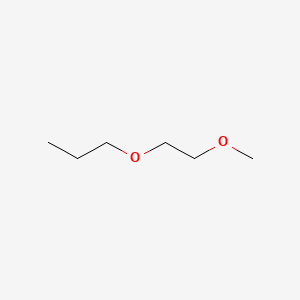
Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide is a complex organic compound with the molecular formula C14H12N2O4S. This compound is known for its unique structure, which includes a combination of hydroxy, oxido, amino, benzyl, thio, and azane oxide groups. It has a molecular weight of 304.32 g/mol and is characterized by its high boiling point of 495.3°C at 760 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzyl Thioether: This involves the reaction of a benzyl halide with a thiol compound under basic conditions to form the benzyl thioether.
Introduction of the Hydroxy and Oxido Groups: The hydroxy and oxido groups are introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Amination: The amino group is introduced through a nucleophilic substitution reaction, typically using an amine source such as ammonia or an amine derivative.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxido groups.
Reduction: Reduction reactions can convert oxido groups back to hydroxy groups.
Substitution: The benzyl thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxido groups, while reduction reactions may yield compounds with more hydroxy groups.
Applications De Recherche Scientifique
Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide involves its interaction with various molecular targets and pathways. The compound’s hydroxy and oxido groups can participate in redox reactions, affecting cellular processes. The thioether group can interact with proteins and enzymes, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Hydroxy(4-(((4-(hydroxy(oxido)amino)benzyl)thio)methyl)phenyl)azane oxide can be compared with other similar compounds, such as:
Benzyl(benzylidene)azane oxide: Similar structure but lacks the hydroxy and oxido groups.
4,4’-Dinitro-dibenzylsulfide: Contains nitro groups instead of hydroxy and oxido groups.
Thiazole Derivatives: Compounds with similar thioether and amino functionalities but different core structures.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
1835-71-8 |
|---|---|
Formule moléculaire |
C14H12N2O4S |
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
1-nitro-4-[(4-nitrophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H12N2O4S/c17-15(18)13-5-1-11(2-6-13)9-21-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2 |
Clé InChI |
GBXDBWABBXCMOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















